![molecular formula C16H16N2O2 B5771351 N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5771351.png)
N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its Linear Formula. For “N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide”, the Linear Formula is C22H20N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by various parameters. For “N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide”, the Molecular Weight is 344.417 .Scientific Research Applications
Catalytic Protodeboronation
N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Organic Synthesis
This compound is a valuable building block in organic synthesis . It has been used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Anti-HIV Activity
Derivatives of N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Chemical Transformations
The compound has been used in chemical transformations where the valuable boron moiety remains in the product . These transformations include homologations, conjunctive cross couplings or radical-polar crossover reactions .
Protodeboronation
N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide has been used in the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . This process is underexplored and has potential for further research .
Commercial Availability
N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide is commercially available and is provided to early discovery researchers as part of a collection of rare and unique chemicals . This makes it a valuable resource for various research applications .
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-11(2)13(9-10)16(20)18-14-6-4-3-5-12(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXDVPHXKGXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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